diethyl 1-{1-[(2,5-dimethoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIETHYL 1-{1-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes ethyl groups, a dimethoxyphenyl moiety, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIETHYL 1-{1-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
4,5-DIETHYL 1-{1-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 1-{1-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.
Imidazole Derivatives: Similar to triazoles, imidazoles are five-membered heterocyclic compounds with nitrogen atoms, but they have different chemical properties and reactivity.
Tetrazole Derivatives: Tetrazoles contain four nitrogen atoms in the ring and exhibit unique chemical behavior compared to triazoles.
Uniqueness: 4,5-DIETHYL 1-{1-[(2,5-DIMETHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C20H26N4O7 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
diethyl 1-[1-(2,5-dimethoxyanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C20H26N4O7/c1-6-14(18(25)21-13-11-12(28-4)9-10-15(13)29-5)24-17(20(27)31-8-3)16(22-23-24)19(26)30-7-2/h9-11,14H,6-8H2,1-5H3,(H,21,25) |
InChI Key |
JARHYWYORYJTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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